molecular formula C14H21N3O2S B13414627 N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine

N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine

Cat. No.: B13414627
M. Wt: 295.40 g/mol
InChI Key: YRZSBHPYAXTOFI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine is a complex organic compound that belongs to the class of amines. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a unique structure with an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonyl group and the methylaminomethyl substituent further adds to its complexity and potential reactivity.

Preparation Methods

The synthesis of N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine can be achieved through several synthetic routes One common method involves the reaction of an indole derivative with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group This is followed by the alkylation of the indole nitrogen with a suitable alkylating agent to introduce the N,N-dimethyl group

Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency of the synthesis.

Chemical Reactions Analysis

N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methylaminomethyl group, where nucleophiles such as halides or amines can replace the methylamino group.

    Addition: The indole ring can participate in electrophilic addition reactions, particularly at the 3-position of the indole ring.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to aromatic amino acids in proteins, while the sulfonyl group can form hydrogen bonds with polar residues. The methylaminomethyl group can participate in electrostatic interactions with charged residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine can be compared with other similar compounds, such as:

    N,N-dimethyl-2-[5-(aminomethylsulfonyl)-1H-indol-3-yl]ethanamine: This compound lacks the methyl group on the amino substituent, which can affect its reactivity and binding properties.

    N,N-dimethyl-2-[5-(methylaminomethyl)-1H-indol-3-yl]ethanamine: This compound lacks the sulfonyl group, which can significantly alter its chemical and biological properties.

    N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-2-yl]ethanamine: The position of the substituents on the indole ring is different, which can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the indole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C14H21N3O2S/c1-15-10-20(18,19)12-4-5-14-13(8-12)11(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3

InChI Key

YRZSBHPYAXTOFI-UHFFFAOYSA-N

Canonical SMILES

CNCS(=O)(=O)C1=CC2=C(C=C1)NC=C2CCN(C)C

Origin of Product

United States

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